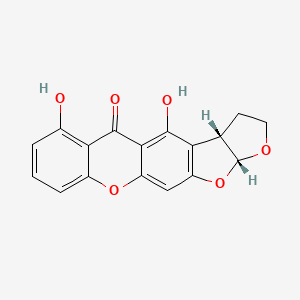
Dihydrosterigmatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrosterigmatin is a chemical compound known for its unique properties and potential applications in various scientific fields It is a derivative of sterigmatocystin, a mycotoxin produced by certain species of fungi
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterigmatin typically involves the reduction of sterigmatocystin. This process can be achieved through catalytic hydrogenation, where sterigmatocystin is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the complete reduction of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Dihydrosterigmatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sterigmatocystin or other related compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sterigmatocystin and other oxidized derivatives.
Reduction: More reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dihydrosterigmatin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Investigated for its effects on cellular processes and potential as a biological probe.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of other valuable compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of dihydrosterigmatin involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in therapeutic research or as a biochemical probe.
Comparison with Similar Compounds
Dihydrosterigmatin can be compared with other similar compounds, such as:
Sterigmatocystin: The parent compound from which this compound is derived. It has similar structural features but different reactivity and biological properties.
Aflatoxins: Another group of mycotoxins with structural similarities. They are more toxic and have different applications and safety profiles.
Dihydroergotamine: Although not structurally similar, it shares some pharmacological properties and is used in different therapeutic contexts.
Properties
CAS No. |
101489-26-3 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
(4S,8R)-2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaen-20-one |
InChI |
InChI=1S/C17H12O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-3,6-7,17-19H,4-5H2/t7-,17+/m0/s1 |
InChI Key |
PRRQIVLVKMGUEC-BWKAKNAASA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
Canonical SMILES |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



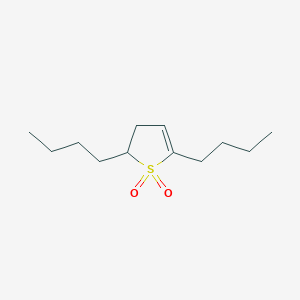
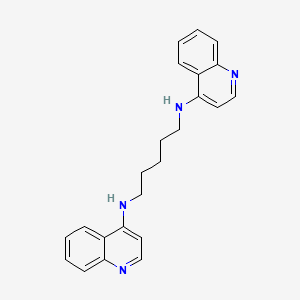
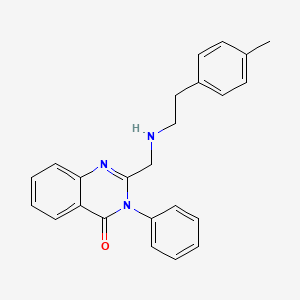
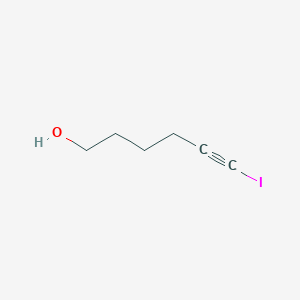
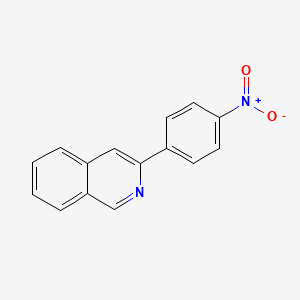

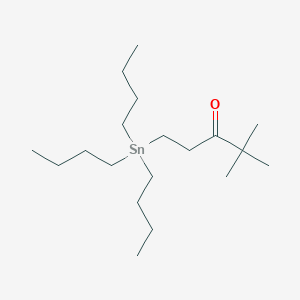
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
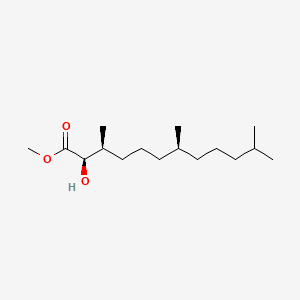
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
